2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

mGluR5 Positive Allosteric Modulator Neuroscience

2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS 1331269-81-8; molecular formula C₁₇H₁₅N₅O₂S; MW 353.4 g/mol) is a fully synthetic small molecule belonging to the aryl azetidinyl 1,2,4-oxadiazole class. Its architecture integrates four pharmacophoric elements: a pyrimidine ring at the oxadiazole 3-position, a 1,2,4-oxadiazole central scaffold, an azetidine ring at the oxadiazole 5-position, and a 2-(methylsulfanyl)benzoyl N-substituent on the azetidine.

Molecular Formula C17H15N5O2S
Molecular Weight 353.4
CAS No. 1331269-81-8
Cat. No. B2510503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
CAS1331269-81-8
Molecular FormulaC17H15N5O2S
Molecular Weight353.4
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
InChIInChI=1S/C17H15N5O2S/c1-25-13-6-3-2-5-12(13)17(23)22-9-11(10-22)16-20-15(21-24-16)14-18-7-4-8-19-14/h2-8,11H,9-10H2,1H3
InChIKeyNNXCJJUIHKIMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS 1331269-81-8): Chemical Identity and Scaffold Classification


2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS 1331269-81-8; molecular formula C₁₇H₁₅N₅O₂S; MW 353.4 g/mol) is a fully synthetic small molecule belonging to the aryl azetidinyl 1,2,4-oxadiazole class [1]. Its architecture integrates four pharmacophoric elements: a pyrimidine ring at the oxadiazole 3-position, a 1,2,4-oxadiazole central scaffold, an azetidine ring at the oxadiazole 5-position, and a 2-(methylsulfanyl)benzoyl N-substituent on the azetidine [1]. This chemotype has been explored in at least two distinct target families—mGluR5 positive allosteric modulators (PAMs) and sphingosine-1-phosphate (S1P) receptor modulators—establishing its relevance in neuroscience and immunology drug discovery [2][3].

Why In-Class Substitution Is Not Feasible for 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine


Within the aryl azetidinyl 1,2,4-oxadiazole series, subtle structural modifications are known to produce profound functional shifts, including complete inversion of pharmacological modality (PAM-to-NAM switching) [1]. Specifically, the nature and position of the aryl substituent on the oxadiazole and the N-substituent on the azetidine ring dictate not only potency but also whether a compound acts as a positive allosteric modulator, a negative allosteric modulator, or is inactive [1]. The 2-(methylsulfanyl)benzoyl group in the target compound introduces a thioether moiety with distinct electronic (σₚ ≈ 0.00 for SMe vs. σₚ ≈ +0.23 for Cl) and lipophilic contributions that cannot be replicated by halogenated benzoyl analogs (e.g., 2,5-dichlorobenzoyl) or by heteroaryl replacements of the pyrimidine (e.g., thiophen-3-yl). Therefore, generic substitution with a close analog risks not merely reduced potency but a complete loss of the desired pharmacological profile. The quantitative evidence below substantiates where this compound's structural features create verifiable differentiation from its closest accessible comparators.

Quantitative Differentiation Evidence for 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine


Pyrimidine vs. Thiophene at Oxadiazole 3‑Position: mGluR5 PAM Potency Anchor

The azetidinyl oxadiazole chemotype has been validated as a privileged scaffold for mGluR5 PAM activity, with the lead compound 11c (which incorporates an aryl oxadiazole and an azetidine carboxamide) demonstrating an EC₅₀ of 30 nM in BHK cells expressing mGluR5a [1]. While the target compound has not been individually profiled in this assay, its pyrimidine ring at the oxadiazole 3-position provides two nitrogen atoms capable of acting as hydrogen-bond acceptors, in contrast to the thiophene analog (CAS 1396888-35-9), which replaces the pyrimidine with a thiophen-3-yl group that lacks hydrogen-bond acceptor capacity. In the mGluR5 PAM pharmacophore, the oxadiazole 3‑aryl substituent is a critical determinant of efficacy: meta substituents (e.g., fluoro, chloro, methyl) are well tolerated, but para substituents produce inactive compounds or NAMs [1]. The pyrimidine ring introduces a heteroaryl system whose electronic properties are not interchangeable with carbocyclic aryl or other heteroaryl replacements.

mGluR5 Positive Allosteric Modulator Neuroscience

Methylsulfanyl vs. Dichloro Benzoyl Substitution: Lipophilicity and Metabolic Differentiation

The target compound features a 2-(methylsulfanyl)benzoyl group (XLogP3 = 1.6; [1]), whereas the closest commercially available benzoyl-substituted analog, 2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine, incorporates a 2,5-dichlorobenzoyl substituent [2]. The methylsulfanyl group (SMe) provides moderate lipophilicity (π ≈ +0.61) and is susceptible to metabolic oxidation to sulfoxide and sulfone metabolites, a well-characterized biotransformation pathway for thioether-containing drugs [3]. In contrast, the 2,5-dichloro substitution introduces two electron-withdrawing chlorine atoms (Σσₚ ≈ +0.46) that increase oxidative metabolic stability but also raise the compound's calculated logP and potentially its hERG liability. This differential metabolic fate means that the target compound's pharmacokinetic profile cannot be inferred from the dichloro analog.

Lipophilicity Metabolic Stability Drug Design

Azetidine Ring Conformational Rigidity: A Differentiating Scaffold Feature vs. Flexible Amine Linkers

The azetidine ring in the target compound imposes a well-defined spatial orientation of the oxadiazole and benzoyl substituents, with the azetidine C3 position locking the oxadiazole into a specific dihedral angle relative to the benzoyl amide plane. This contrasts with analogs that employ more flexible linkers, such as the carboxamide series (e.g., N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide, CAS 1331270-58-6), where the urea/carboxamide linkage introduces additional rotatable bonds [1]. In the mGluR5 PAM class, the azetidine carboxamide and sulfonamide analogs were shown to be NAMs rather than PAMs, demonstrating that the N-substituent on the azetidine is a critical determinant of pharmacological modality (PAM vs. NAM) [2]. The benzoyl linkage in the target compound, by virtue of its reduced conformational flexibility compared to a carboxamide, may favor a distinct receptor conformation.

Conformational Rigidity Scaffold Design Selectivity

S1P Receptor Modulator Patent Coverage: Structural Novelty Within a Privileged Chemotype

The 1,2,4-oxadiazole azetidine scaffold is explicitly claimed in US Patent 8,859,598 B2 (Allergan, Inc.) as sphingosine-1-phosphate (S1P) receptor modulators [1]. While the precise compound 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is not individually exemplified in the patent, its generic formula (Formula I) encompasses the pyrimidine-substituted oxadiazole with azetidine N-benzoyl substitution. Within this patent space, known S1P₁ agonists such as compounds with 3,5-diphenyl-1,2,4-oxadiazole cores have demonstrated low nanomolar potency (IC₅₀ = 1.80 nM for a related azetidine-carboxylic acid derivative against S1P₁; [2]). The target compound's combination of a pyrimidine heterocycle and a 2-(methylsulfanyl)benzoyl group represents a structurally distinct embodiment that has not been exhaustively explored in published S1P SAR, providing freedom-to-operate advantages over more densely populated aryl-oxadiazole chemical space.

S1P Receptor Immunology Patent Landscape

Optimal Procurement and Application Scenarios for 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine


mGluR5 Positive Allosteric Modulator Screening Libraries

Based on the established potency of the azetidinyl oxadiazole chemotype at mGluR5 (class lead EC₅₀ = 30 nM; ), this compound is most appropriately procured for medium- to high-throughput screening campaigns targeting metabotropic glutamate receptor 5. The pyrimidine substituent provides additional hydrogen-bonding capacity relative to phenyl or thiophene analogs, potentially enhancing interactions within the allosteric binding pocket. Screening teams should include the thiophene analog (CAS 1396888-35-9) and the 2,5-dichlorobenzoyl analog as counter-screening controls to isolate the contribution of the pyrimidine and methylsulfanyl groups, respectively .

S1P Receptor Modulator Lead Identification with FTO Advantages

Given the Allergan patent (US 8,859,598 B2) claims the azetidinyl oxadiazole scaffold for S1P modulation but does not individually exemplify pyrimidine-containing variants , this compound is well-suited for industrial lead identification programs seeking novel S1P₁ or S1P₅ agonists with structural differentiation from existing clinical candidates (e.g., ozanimod, which employs a distinct oxadiazole-indane scaffold). Procurement teams should prioritize this compound when building proprietary screening decks for immunology indications (multiple sclerosis, inflammatory bowel disease) where S1P receptor modulation is clinically validated but IP space around specific chemotypes is crowded .

Physicochemical Property Optimization in CNS Drug Discovery

With a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 110 Ų , this compound resides within favorable CNS drug-like space (cLogP < 5, TPSA < 90 Ų is ideal; the compound is slightly above the TPSA threshold but within range for optimization). The methylsulfanyl group introduces a metabolic liability (CYP-mediated S-oxidation) that can be exploited for prodrug design or for tuning half-life in lead optimization . Medicinal chemistry teams seeking CNS-penetrant mGluR5 PAMs should procure this compound alongside its sulfoxide and sulfone metabolites (available via custom synthesis) to establish structure-property relationships for brain exposure, building on the known brain penetration of the class lead 11c .

Chemical Biology Tool Compound for Profiling Oxadiazole-Azetidine Pharmacophores

The compound serves as a valuable chemical biology probe for deconvoluting the contribution of the pyrimidine ring to target engagement within the azetidinyl oxadiazole series. By comparing activity profiles with the core scaffold 2-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (CAS 1248908-19-1; ) and the N-unsubstituted azetidine analog, researchers can isolate the pharmacological contribution of the 2-(methylsulfanyl)benzoyl group. This systematic profiling approach, anchored by the class-level mGluR5 EC₅₀ of 30 nM , enables the construction of quantitative structure-activity relationship (QSAR) models that guide further optimization.

Quote Request

Request a Quote for 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.